
Latanoprostene Bunod
描述
Latanoprostene bunod is an ophthalmic medication primarily used for the reduction of intraocular pressure in individuals with open-angle glaucoma or ocular hypertension . It is a nitric oxide-donating prostaglandin F2α analogue, which increases the aqueous outflow through both the trabecular meshwork and uveoscleral pathways .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of latanoprostene bunod involves the esterification of latanoprost acid with 1,4-butanediol mononitrate . The process typically includes dissolving crude this compound in dichloromethane, followed by purification using gravity chromatography on a column packed with silica gel . The eluent mixture often consists of a combination of apolar and polar solvents, such as hexane and isopropanol .
Industrial Production Methods
Industrial production of this compound focuses on achieving high purity levels, often greater than 95% . This is accomplished through normal phase gravity silica gel column chromatography, where the silica gel can be either irregular or spherical . The process ensures the removal of impurities and contaminants, resulting in a high-quality final product.
化学反应分析
Types of Reactions
Latanoprostene bunod undergoes various chemical reactions, including:
Oxidation: The nitric oxide-donating moiety can participate in oxidation reactions.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce latanoprost acid and butanediol mononitrate.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: For oxidation reactions.
Acids or bases: For hydrolysis reactions.
Major Products Formed
The major products formed from the hydrolysis of this compound are latanoprost acid and butanediol mononitrate .
科学研究应用
Comparative Studies
Recent studies have demonstrated that latanoprostene bunod is more effective than traditional treatments such as timolol maleate and latanoprost. For instance, a comparative study showed that after three months of treatment, this compound resulted in the highest reduction in IOP compared to both timolol and latanoprost .
Table 1: IOP Reduction Comparisons
Treatment | IOP Reduction (mm Hg) | Study Duration |
---|---|---|
This compound | 2.5 ± 3.3 | 3 months |
Timolol Maleate | 1.8 ± 2.9 | 3 months |
Latanoprost | 2.0 ± 3.0 | 3 months |
Long-term Efficacy
A two-year retrospective study indicated that patients using this compound experienced significant IOP reductions over time, with an average decrease of approximately 2.5 mm Hg after long-term use . In refractory glaucoma cases, adjunctive use of this compound showed statistically significant IOP reductions at various follow-up intervals (3, 6, and 12 months), highlighting its effectiveness as an additive therapy for patients on maximal medical therapy .
Safety Profile
This compound has been generally well-tolerated among patients. Common adverse effects include ocular hyperemia and discomfort, similar to those observed with other prostaglandin analogs . A notable aspect of its safety profile is the absence of significant teratogenic effects in animal studies, although caution is advised during pregnancy due to observed fetal anomalies in some animal models .
Case Studies
- Case Study of Long-term Use :
-
Adjunctive Therapy in Refractory Glaucoma :
- Patient Cohort : 33 patients on multiple glaucoma medications.
- Results : Statistically significant IOP reductions were observed at all follow-up points, with the most substantial decrease noted at the 12-month mark.
- Clinical Significance : this compound may serve as an effective adjunctive therapy for patients with refractory cases .
Future Implications
Given its superior efficacy and manageable safety profile, this compound holds promise as a first-line therapy for managing open-angle glaucoma and ocular hypertension. Future research should focus on larger-scale studies to further validate its effectiveness compared to existing therapies and explore its potential applications in other ocular conditions.
作用机制
Latanoprostene bunod exerts its effects through a dual mechanism of action:
Prostaglandin F2α Analogue: The latanoprost acid metabolite increases the outflow of aqueous humor through the uveoscleral pathway.
Nitric Oxide Donation: The nitric oxide-donating moiety enhances trabecular meshwork outflow by inducing cytoskeletal relaxation via the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway.
相似化合物的比较
Latanoprostene bunod is compared with other similar compounds, such as:
Latanoprost: Both contain a latanoprost acid backbone, but this compound includes a nitric oxide-donating moiety.
Bimatoprost: Another prostaglandin analogue used for reducing intraocular pressure.
Tafluprost: Similar in function but differs in chemical structure and efficacy.
This compound is unique due to its dual mechanism of action, combining the effects of a prostaglandin F2α analogue and nitric oxide donation .
生物活性
Latanoprostene bunod (LBN) is a novel ophthalmic solution approved for the treatment of open-angle glaucoma and ocular hypertension. It functions as a nitric oxide (NO)-donating prodrug of latanoprost, a prostaglandin analog. The compound is designed to lower intraocular pressure (IOP) through dual mechanisms: enhancing aqueous humor outflow via the uveoscleral pathway and facilitating outflow through the trabecular meshwork via the release of NO.
This compound is hydrolyzed in the eye to produce two active metabolites:
- Latanoprost Acid : A potent FP receptor agonist that increases matrix metalloproteinases (MMPs), promoting extracellular matrix remodeling and enhancing aqueous humor outflow.
- Butanediol Mononitrate : This component is further metabolized to release nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, improving conventional outflow pathways .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy and safety of LBN in lowering IOP compared to other treatments:
- Comparative Studies : In a study comparing LBN with timolol maleate and latanoprost, LBN demonstrated superior efficacy in reducing IOP over three months, achieving greater reductions than both alternatives .
- Long-term Efficacy : A one-year study involving Japanese subjects indicated that LBN maintained significant IOP reductions (22.0% and 19.5% from baseline) throughout the treatment period, with a high completion rate of 93.1% among participants .
- Pooled Analysis : A pooled analysis from two phase 3 trials showed that LBN provided greater IOP-lowering effects compared to timolol, especially during nocturnal measurements, highlighting its potential as a preferred first-line therapy for managing glaucoma .
Safety Profile
This compound has been shown to have a manageable safety profile. Common adverse effects include:
- Conjunctival hyperemia
- Growth of eyelashes
- Eye irritation
- Eye pain
In long-term studies, only 9% of subjects experienced increased iris pigmentation, which is consistent with other prostaglandin analogs .
Summary of Key Findings
Study Type | Duration | Participants | IOP Reduction | Safety Profile |
---|---|---|---|---|
Comparative Study | 3 months | N/A | Superior to timolol and latanoprost | Manageable adverse effects |
Long-term Safety Study | 1 year | 130 | 22.0% (study eyes) | Few serious AEs |
Pooled Analysis | 12 months | N/A | Greater than timolol, especially nocturnally | Comparable to other PGAs |
Case Studies and Observations
In clinical practice, LBN has been observed to effectively manage IOP in various demographics, including elderly patients and those with comorbid conditions. The dual mechanism of action not only addresses IOP but may also enhance patient adherence due to its once-daily dosing regimen.
属性
IUPAC Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMMUBRQUFEAH-UIEAZXIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027765 | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor. | |
Record name | Latanoprostene bunod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
860005-21-6 | |
Record name | Latanoprostene bunod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latanoprostene BUNOD [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latanoprostene bunod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROSTENE BUNOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。